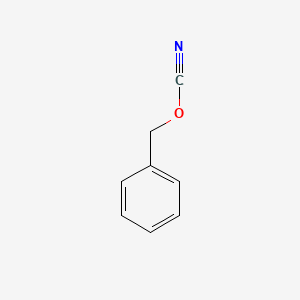

Benzyl cyanate

Description

Structure

3D Structure

Properties

CAS No. |

75403-69-9 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

benzyl cyanate |

InChI |

InChI=1S/C8H7NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |

InChI Key |

WIJRMGQOERPOJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC#N |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity of the Cyanate Functional Group

Elucidating the Ambident Nature of Cyanate (B1221674) Reactivity

The cyanate anion is recognized as a classic ambident nucleophile, meaning it possesses two distinct nucleophilic centers and can react with electrophiles at either its oxygen or nitrogen terminus. sfb749.deresearchgate.net This dual reactivity is a defining characteristic of cyanate chemistry.

The regioselectivity of nucleophilic attack on the cyanate group is governed by a combination of electronic and steric factors, often explained by the Hard and Soft Acids and Bases (HSAB) principle. The cyanate anion features a higher negative charge density on the more electronegative oxygen atom, making it a "hard" nucleophilic center. Conversely, the highest occupied molecular orbital (HOMO) has a larger coefficient on the nitrogen atom, rendering it a "soft" nucleophilic center. sfb749.de

This dichotomy dictates the reaction pathway with different types of electrophiles:

O-Attack (Cyanate Formation): Hard electrophiles, which are typically highly charged and non-polarizable, preferentially attack the hard oxygen center. Reactions with SN1 character, which proceed through carbocationic intermediates (hard electrophiles), are therefore expected to yield alkyl cyanates. sfb749.deresearchgate.net

N-Attack (Isocyanate Formation): Soft electrophiles, which are more polarizable and have lower charge density, favor attack at the soft nitrogen center. Consequently, reactions proceeding via an SN2 mechanism are predicted to form alkyl isocyanates. sfb749.de

The choice of reactants and reaction conditions is therefore critical in directing the outcome of nucleophilic substitution. For instance, treating secondary iodoalkynes with silver cyanate has been shown to produce equal amounts of alkyl cyanates and isocyanates, illustrating the fine balance between these competing pathways. researchgate.net

| Factor | Favors O-Attack (Cyanate Product) | Favors N-Attack (Isocyanate Product) | Reference |

|---|---|---|---|

| Electrophile Nature | Hard Electrophiles (e.g., carbocations) | Soft Electrophiles | sfb749.de |

| Reaction Mechanism | SN1 Character | SN2 Character | sfb749.de |

| Control Type | Charge Control | Orbital Control | sfb749.de |

While the cyanate ion itself is nucleophilic, the functional group can be involved in electrophilic reactions through activation. Recent studies have demonstrated an organophosphorus-catalyzed method for the direct electrophilic cyanation of C(sp²)–H bonds using sodium cyanate (NaOCN) as the cyanide source. nih.govmit.edu In this process, the cyanate anion is activated by a PIII/PV=O redox cycle. nih.gov

The mechanism involves a bromophosphonium catalytic intermediate that reacts with the cyanate anion. This reaction forms a reactive, N-bound isocyanatophosphonium ion, which then delivers an electrophilic "CN+" equivalent to a nucleophile, such as a heteroarenes, with the concurrent loss of a phosphine oxide. nih.gov This demonstrates a pathway where the typically nucleophilic cyanate is converted into a potent electrophilic agent. nih.govmit.edu

Rearrangement is another key aspect of cyanate chemistry. The most common rearrangement is the isomerization of cyanates to the more thermodynamically stable isocyanates. This process can be thermally or catalytically induced.

Catalytic Reaction Mechanisms Involving Cyanate Esters

The most significant catalytic reaction involving cyanate esters, including benzyl (B1604629) cyanate, is their [2+2+2] cyclotrimerization to form highly stable 1,3,5-triazine (B166579) rings. researchgate.netwikipedia.org This process converts difunctional or multifunctional cyanate ester monomers into highly cross-linked thermoset polymers, known as polycyanurates. wikipedia.org

The cyclotrimerization can be initiated thermally at high temperatures or proceed at lower temperatures with the aid of a catalyst. wikipedia.org Common catalysts include transition metal complexes (e.g., cobalt, copper, manganese) and phenols. researchgate.netwikipedia.orgpolymerinnovationblog.com

The generally accepted mechanism for phenol-catalyzed trimerization involves several key steps:

Initiation: A catalyst molecule, such as a phenol (B47542), adds across the triple bond of the cyanate (-OCN) group.

Intermediate Formation: This initial addition forms a reactive imidocarbonate intermediate. The formation of imidocarbonates has been confirmed by IR and NMR spectroscopy. researchgate.net

Propagation: The imidocarbonate then sequentially adds two more cyanate ester molecules.

Cyclization and Catalyst Regeneration: The resulting adduct cyclizes to form the stable 1,3,5-triazine ring, releasing the catalyst molecule, which can then participate in another cycle. researchgate.net

This polymerization reaction results in a rigid, three-dimensional polymer network that provides the material with a high glass-transition temperature (Tg), excellent thermal stability, and low moisture absorption. wikipedia.orgpolymerinnovationblog.com

| Catalyst Class | Specific Examples | Key Features | Reference |

|---|---|---|---|

| Transition Metal Complexes | Metal Naphthenates, Metal Acetylacetonates (AcAc), Metal Octoates (Co, Cu, Mn, Zn) | Effective at lower temperatures; reaction proceeds via metal coordination. | wikipedia.orgpolymerinnovationblog.com |

| Phenolic Compounds | Nonylphenol, Bisphenol A | Often used as co-catalysts; mechanism involves formation of an imidocarbonate intermediate. | researchgate.netpolymerinnovationblog.com |

| Amines | Tertiary amines | Can also promote cyclotrimerization, though less common for high-performance resins. |

Role of Transition Metal Catalysis in Cyanate Transformations

The reactivity of the cyanate functional group (-OCN) can be significantly influenced by the presence of transition metal catalysts. While the chemistry of benzyl cyanate itself is dominated by its thermal rearrangement to benzyl isocyanate, the broader class of organic cyanates, particularly aryl cyanate esters, undergoes well-documented transition metal-catalyzed transformations. The most prominent of these is cyclotrimerization, a process of significant industrial importance for the formation of highly cross-linked, thermally stable polycyanurate networks. Mechanistic investigations into this transformation provide insight into the fundamental role of transition metals in activating the cyanate group.

Transition metal complexes, particularly those of copper, cobalt, manganese, and zinc, are effective catalysts for the cyclotrimerization of cyanate esters. researchgate.net The general mechanism involves the coordination of the cyanate group to the transition metal center. This coordination enhances the polarization of the OCN triple bond, making the carbon atom more susceptible to nucleophilic attack. researchgate.net

The catalytic cycle is generally understood to proceed through a step-wise mechanism, although concerted pathways have also been proposed for certain catalysts. researchgate.net In the step-wise mechanism, the process is initiated by the coordination of one or more cyanate ester molecules to the metal catalyst. For instance, it has been suggested that catalysts based on titanium may coordinate one molecule of cyanate ester, while tin and iron complexes may coordinate two and three molecules, respectively. researchgate.net This initial coordination is followed by the formation of a dimer and subsequently a trimer, with the metal catalyst facilitating the cyclization to form the stable triazine ring. The catalyst is then regenerated, allowing it to participate in further cyclotrimerization reactions.

The nature of the transition metal and its ligands plays a crucial role in the efficiency and mechanism of the catalysis. For example, the coordination sphere of the catalytic complex, including the type of ligands and the charge of the metal ion, can significantly affect the structure of the complex formed with the cyanate ester and, consequently, the reaction rate. researchgate.net Experimental evidence suggests that the coordination of the cyanate ester to the metal is a reversible process. The introduction of ligands that can compete for the coordination sites on the metal ion has been shown to decelerate the rate of polymerization, underscoring the importance of this initial activation step. researchgate.net

While the majority of research has focused on cyclotrimerization, the interaction of the cyanate group with transition metals suggests the potential for other transformations. However, the high reactivity of the cyanate group and its propensity for trimerization have limited the exploration of other catalytic pathways for monofunctional cyanates like this compound.

Below is a table summarizing various transition metal catalysts used in the transformation of cyanate esters, along with mechanistic details.

| Catalyst System | Proposed Mechanistic Feature | Reactant Type | Key Findings |

| Titanium tetrachloride (TiCl₄) | Step-wise mechanism involving coordination of one cyanate ester molecule. researchgate.net | Aryl Cyanate Ester | Coordination to the metal center increases the polarization of the OCN triple bond, facilitating nucleophilic attack. researchgate.net |

| Iron cyclopentadienyl complexes | One-step concerted pericyclic mechanism. researchgate.net | Aryl Cyanate Ester | Proposed when the coordination sphere of the catalytic complex contains three cyanate ester molecules. researchgate.net |

| Copper(II) acetylacetonate (B107027) (Cu(acac)₂) | Coordination catalysis. | Bisphenol A dicyanate | Accelerates the thermal polymerization to a lower curing peak temperature. nih.gov |

| Cobalt, Manganese, Zinc complexes | Coordination of the cyanate group to the metal ion. researchgate.net | Aryl Cyanate Esters | Effective for curing and postcuring of cyanate ester resins at lower temperatures. researchgate.net |

Computational and Theoretical Chemistry of Cyanate Esters

Quantum Mechanical Characterization of Cyanate (B1221674) Molecular Architectures

Electronic Structure and Bonding Analysis of the Cyanate Moiety

The central carbon atom in the cyanate group undergoes sp hybridization, forming a sigma (σ) bond with the oxygen and another with the nitrogen atom. pearson.com The remaining p-orbitals on the carbon overlap with p-orbitals on the oxygen and nitrogen to form two orthogonal pi (π) bonds, resulting in a linear O-C-N arrangement. pearson.com This linearity is a characteristic feature, although slight deviations can occur in the solid state due to crystal packing effects. acs.org The attachment of a benzyl (B1604629) group (C₆H₅CH₂) to the oxygen atom creates the ester, benzyl cyanate. This substitution influences the electron density distribution across the moiety but preserves the fundamental bonding characteristics.

Table 1: NBO and QTAIM Analysis of the Cyanate Anion (OCN⁻)

| Parameter | Value | Description |

|---|---|---|

| C≡N Bond Character | Decreases (vs. CN⁻, SCN⁻) | The triple bond character is less pronounced compared to cyanide and thiocyanate (B1210189) anions. shd-pub.org.rs |

| N Atom LP Occupancy | ~2 | The lone pair orbital on the nitrogen atom is sp-hybridized and nearly fully occupied. shd-pub.org.rs |

This data is based on calculations for the cyanate anion, which serves as the foundational model for the cyanate ester moiety.

Conformational Analysis and Intermolecular Interactions of Cyanate Ester Derivatives

Molecular dynamics (MD) simulations have proven invaluable for studying the intermolecular interactions and bulk properties of cyanate ester monomers. mdpi.comacs.org These simulations can predict key thermophysical properties like melting temperature (Tₘ) and glass transition temperature (T₉), which are governed by intermolecular forces such as van der Waals interactions and dipole-dipole interactions between the polar cyanate groups. mdpi.comacs.org For instance, DFT calculations have been used to analyze the interaction energy and charge density between cyanate ester monomers and surfaces like graphene and boron nitride, revealing how steric hindrance and the polarity of interacting surfaces dictate interfacial strength. mdpi.comnih.gov

Theoretical Modeling of Cyanate Reaction Mechanisms

The primary reaction of cyanate esters is an autocatalytic [2+2+2] cyclotrimerization to form highly stable polycyanurate networks, characterized by aromatic 1,3,5-triazine (B166579) rings. dtic.milrsc.org Theoretical modeling is essential for mapping the intricate pathways of this and other cyanate transformations.

Potential Energy Surface Mapping and Transition State Characterization for Cyanate Reactions

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. mdpi.comaip.org Computational methods like DFT and ab initio calculations are used to explore the PES for cyanate reactions, identifying stable intermediates and high-energy transition states (TS) that connect them. acs.orgdtic.mil

For the cyclotrimerization of cyanate esters, the reaction is known to be complex, involving the formation of several intermediates. rsc.org The mechanism can be initiated by impurities like phenols or water. rsc.org In a phenol-catalyzed pathway, the reaction begins with the addition of the phenol (B47542) to the cyanate's triple bond, followed by the sequential addition of two more cyanate ester molecules, ultimately leading to cyclization and the release of the 1,3,5-triazine product. rsc.org The water-catalyzed reaction is generally more complex and can produce more side products. rsc.org Computational exploration of the PES allows for the characterization of the structures and energies of the transition states for each of these elementary steps, providing a detailed mechanistic picture that is difficult to obtain through experimental means alone. mdpi.comacs.org

Kinetic and Thermodynamic Parameter Derivation for Cyanate Transformations

By locating the transition states and minima on the potential energy surface, key kinetic and thermodynamic parameters can be derived. The energy difference between reactants and the transition state defines the activation energy (Eₐ), a critical parameter in determining the reaction rate. acs.org

Isoconversional kinetic analysis, which combines experimental data from techniques like Differential Scanning Calorimetry (DSC) with computational models, is frequently used to study cyanate ester polymerization. rsc.orgmdpi.com These studies reveal that the effective activation energy for cyclotrimerization is not constant but varies significantly with the degree of conversion (α). rsc.org This variation points to a complex, multi-step reaction mechanism. rsc.org For example, for structurally similar monofunctional cyanate esters, activation energies have been shown to span a wide range from 50–100 kJ mol⁻¹, with the specific profile depending on the monomer structure and the concentration of impurities. rsc.org Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can also be calculated from first principles, providing a comprehensive understanding of both the feasibility and the rate of cyanate transformations. researchgate.netdntb.gov.ua

Table 2: Representative Activation Energies for Cyanate Ester Cyclotrimerization

| Cyanate Ester System | Method | Activation Energy (Eₐ) Range (kJ/mol) | Notes |

|---|---|---|---|

| Three p-phenylene-based monofunctional cyanates | Isoconversional analysis of DSC data | 50 - 100 | Eₐ varies significantly with conversion, indicating a complex mechanism. rsc.org |

| Bisphenol E cyanate ester (BECE) in silica (B1680970) nanopores | Isoconversional analysis of DSC data | ~60 - 120 | The Eₐ profile is dramatically altered by confinement compared to the bulk reaction. mdpi.com |

Application of Advanced Computational Methodologies

A variety of sophisticated computational techniques are applied to investigate the chemistry of cyanate esters, each offering unique insights.

Density Functional Theory (DFT): This is a workhorse method in the computational study of cyanate esters. Functionals like B3LYP and PBE are used to investigate electronic structure, perform geometry optimizations, calculate vibrational frequencies, and map reaction pathways. shd-pub.org.rsnih.gov DFT provides a good balance between computational cost and accuracy for these systems.

Ab Initio Methods: High-level ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), are used for more accurate energy and structural calculations, which is particularly important when subtle electronic effects or weak interactions are critical, as in conformational analysis. researchgate.net

Molecular Dynamics (MD): MD simulations are used to model the behavior of large ensembles of molecules over time. acs.org This approach is ideal for predicting the bulk properties of cyanate ester monomers and polymers, such as density, coefficient of thermal expansion, glass transition temperature, and mechanical properties, and for simulating the curing process itself. acs.orgacs.org

Semi-empirical and Empirical Models: These methods use parameters derived from experimental data to simplify calculations. They have been applied to estimate properties like the entropy of melting for various cyanate ester monomers, providing a rapid way to screen candidates for specific applications. dtic.milresearchgate.net

Global Reaction Route Mapping (GRRM): Advanced algorithms like the Anharmonic Downward Distortion Following (ADDF) method within GRRM programs can systematically explore a potential energy surface to discover all relevant isomers, intermediates, and reaction pathways without prior chemical intuition, which is invaluable for uncovering complex reaction networks. acs.org

These computational methodologies, often used in concert with experimental techniques, provide a powerful, multi-scale approach to understanding and predicting the behavior of this compound and the broader class of cyanate ester resins. acs.orgrsc.org

Density Functional Theory (DFT) in Cyanate Chemistry

Density Functional Theory (DFT) has become a vital tool for investigating the properties of cyanate ester systems, ranging from individual monomers to their interactions within composite materials. DFT calculations are employed to predict molecular geometries, analyze electronic structures, and understand reaction energetics.

Research in this area has utilized DFT to explore a variety of phenomena. For instance, DFT simulations have been used to analyze the interfacial properties of cyanate esters with materials like graphene and boron nitride monolayers. mdpi.comnih.gov These studies calculate interaction energies and charge densities to understand how different monomers, such as fluorinated versus non-fluorinated cyanate esters, interact with reinforcement materials at a molecular level. mdpi.comnih.gov Such calculations are crucial for the rational design of high-performance polymer composites. mdpi.comnih.gov

Furthermore, DFT has been applied to elucidate the relationship between the chemical structure of cyanate ester monomers and their physical properties, such as melting points. By computing internal rotational barriers and optimized molecular geometries, researchers can quantify steric interactions and other intramolecular forces. acs.orgdtic.mil For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to predict the geometry of cyanate esters like 2,2-bis(4-cyanatophenyl)propane (BADCy) to understand how atomic substitutions influence thermodynamic properties. acs.orgdtic.mil Other studies have used DFT with the B3LYP functional and the 6-31G(d,p) basis set to calculate the total energies of novel phosphate-based cyanate ester resins to evaluate their potential as fire-resistant materials. psu.edursc.org

| DFT Application | System Studied | Key Findings | Citations |

| Interfacial Properties | Fluorinated & Non-fluorinated cyanate esters on graphene/BN | Non-fluorinated monomer shows higher interaction with substrates due to a larger contact area and increased van der Waals forces. | mdpi.comnih.gov |

| Molecular Geometry & Sterics | Di- and tri-functional cyanate esters (e.g., BADCy) | Substitution of a central carbon with silicon "unlocks" new degrees of freedom, increasing the entropy of melting and lowering the melting point. | acs.orgdtic.mil |

| Reaction Energetics | Phosphate-core cyanate esters | Supported the hypothesis that a low glass transition temperature (Tg) in a meta-substituted resin was due to a unique intramolecular cyclization. | psu.edursc.org |

Ab Initio Methods in Cyanate System Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of theoretical accuracy for studying chemical systems. While extensive ab initio studies specifically on this compound are not widely documented, the methods have been rigorously applied to the cyanate anion (OCN⁻) and related benzyl structures, offering foundational insights.

Calculations on the cyanate anion itself, often using methods like Møller-Plesset perturbation theory (MP2), are critical for understanding the intrinsic properties of the functional group. researchgate.net For example, quantum chemical calculations at the MP2/6-311+G(2d,p) level of theory have been used to investigate the ambident reactivity of the cyanate anion, revealing that while nitrogen attack is thermodynamically favored, oxygen attack is intrinsically (kinetically) preferred. researchgate.net Other ab initio studies have focused on the interactions between the cyanate anion and its environment, such as hydration, which is crucial for understanding its behavior in solution. researchgate.netacs.orgaip.org

The application of ab initio methods to related benzyl compounds provides a framework for understanding the conformational preferences of this compound. For instance, MP2 calculations have been used to investigate the planarity of the benzyl cyanide molecule, indicating that the heavy atom skeleton is non-planar, which contrasts with findings from some DFT methods. researchgate.net Similarly, ab initio calculations at the MP2/6-31G* level have been used to determine the optimized geometries of benzyl cations, which are fundamental to understanding their electronic structure and stability. acs.org These studies highlight the power of ab initio methods to deliver precise structural data and resolve subtle energetic differences between conformers.

| Ab Initio Application | System Studied | Method(s) | Key Findings | Citations |

| Ambident Reactivity | Cyanate Anion (OCN⁻) | MP2/6-311+G(2d,p) | N-attack is thermodynamically favored, while O-attack is kinetically favored. | researchgate.net |

| Hydration & Solvation | Cyanate Anion (OCN⁻) | QMCF-MD, MP2, CCSD(T) | Hydrogen bonding dominates the hydration process; the nitrogen end is the preferred hydration site. | researchgate.netaip.org |

| Molecular Geometry | Benzyl Cation | MP2/6-31G | Provided optimized geometries and π-electron densities that agreed well with experimental values. | acs.org |

| Vibrational Analysis | 4-tert-butyl benzyl selenocyanate | HF/6-31G | Predicted molecular structure and vibrational wavenumbers, which were compared with experimental FT-IR spectra. | rasayanjournal.co.in |

Marcus Theory Applications to Ambident Cyanate Reactivity

The cyanate anion (OCN⁻) is a classic example of an ambident nucleophile, meaning it can react with electrophiles at two different sites: the nitrogen atom to form isocyanates (R-NCO) or the oxygen atom to form cyanates (R-OCN). Understanding and predicting this regioselectivity is a fundamental challenge that classical theories like the Hard and Soft Acids and Bases (HSAB) principle often fail to adequately address. researchgate.netunsw.edu.auuni-muenchen.dekyushu-u.ac.jp

For ambident nucleophiles, Marcus theory allows for a clear distinction between kinetic and thermodynamic control. researchgate.netlibretexts.org

Kinetic Control: The product that forms fastest is determined by the reaction with the lowest activation barrier. Studies have shown that for the cyanate anion, the attack at the oxygen atom is intrinsically favored, meaning it has a lower intrinsic barrier. researchgate.net This suggests that under conditions of kinetic control (e.g., low temperatures, short reaction times), the formation of the cyanate product is preferred.

By applying Marcus theory, a consistent scheme has been developed that successfully rationalizes the varied regioselectivities observed in reactions of the cyanate anion with different electrophiles, superseding the often misleading predictions of the HSAB principle. researchgate.netunsw.edu.aukyushu-u.ac.jp

| Theoretical Concept | Application to Cyanate Reactivity | Conclusion | Citations |

| HSAB Principle | Predicts reaction outcome based on "hard" or "soft" nature of reactive sites. | Fails to correctly predict the behavior of the cyanate anion and other prototype ambident nucleophiles. | researchgate.netunsw.edu.auuni-muenchen.dekyushu-u.ac.jp |

| Marcus Theory | Analyzes activation energy based on thermodynamic (ΔG°) and intrinsic kinetic (ΔG₀‡) terms. | Provides a consistent rationalization for the observed regioselectivity by separating kinetic and thermodynamic factors. | unsw.edu.aukyushu-u.ac.jplibretexts.org |

| Kinetic Product | O-attack (forms cyanate) | Favored due to a lower intrinsic barrier. | researchgate.net |

| Thermodynamic Product | N-attack (forms isocyanate) | Favored due to greater overall product stability. | researchgate.net |

Advanced Spectroscopic Characterization of Cyanate Esters

Vibrational Spectroscopy (Infrared, Raman) for Cyanate (B1221674) Group Fingerprint Analysis

Detailed experimental Infrared (IR) and Raman spectroscopy data for benzyl (B1604629) cyanate, which would provide the characteristic vibrational frequencies for the cyanate (-OCN) group and the benzyl framework, are not available in published literature.

For cyanate esters in general, the asymmetric and symmetric stretching vibrations of the -OCN group are the most characteristic features. These typically appear in the following regions:

Asymmetric stretch (νas(-OCN)) : Strong absorption band in the IR spectrum, typically found between 2280 and 2240 cm⁻¹.

Symmetric stretch (νs(-OCN)) : Weaker absorption in the IR spectrum, usually located between 1180 and 1080 cm⁻¹.

Without experimental data for benzyl cyanate, a specific data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Cyanate Ester Frameworks

Specific ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed scientific literature. Such data would be essential for the complete structural elucidation of the molecule, confirming the connectivity of the benzyl group to the cyanate functionality.

A hypothetical ¹H NMR spectrum of this compound would be expected to show signals corresponding to the methylene (B1212753) protons (-CH₂-) and the aromatic protons of the phenyl ring. The chemical shift of the methylene protons would be particularly informative, indicating the influence of the adjacent electronegative oxygen atom of the cyanate group. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the methylene carbon, the carbons of the phenyl ring, and the unique carbon of the cyanate group.

Due to the lack of experimental data, a table of chemical shifts for this compound cannot be compiled.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis of Cyanate Esters

An experimental mass spectrum for this compound, which would confirm its molecular formula (C₈H₇NO) and detail its fragmentation pattern upon ionization, is not publicly available. The molecular weight of this compound is 133.15 g/mol . Mass spectrometry would be a key technique to differentiate it from its isomer, benzyl cyanide, which has the same molecular weight.

The fragmentation pattern would be expected to show characteristic losses, such as the loss of the cyanate group or cleavage at the benzylic position, leading to the formation of the tropylium (B1234903) cation (m/z 91), a common fragment for benzyl-containing compounds.

A data table of the mass-to-charge ratios (m/z) and relative intensities of fragments for this compound cannot be provided without experimental results.

X-ray Diffraction Studies for Solid-State Structural Determination of Cyanate Ester Derivatives

No published X-ray diffraction studies for this compound or its derivatives could be located. Single-crystal X-ray diffraction would provide definitive proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about the crystal packing. This analysis would unambiguously distinguish this compound from its isomers and provide insight into intermolecular interactions.

A table of crystallographic data for this compound cannot be presented as no such studies have been reported.

Emerging Research Directions and Applications of Cyanate Esters in Organic Synthesis Research

Cyanate (B1221674) Esters as Versatile Synthons in Multicomponent Reactions and Complex Synthesis

While classical multicomponent reactions (MCRs) often utilize isocyanates or isocyanides, cyanate esters serve as valuable synthons in complex synthesis, primarily through cycloaddition and copolymerization pathways. rsc.orgrsc.orgbeilstein-journals.org The electrophilic carbon atom in the cyanate group (–O–C≡N) readily undergoes nucleophilic addition with various reagents like phenols, amines, and thiols. researchgate.net

A cornerstone of cyanate ester chemistry is the cyclotrimerization reaction, where three cyanate functional groups combine to form a highly stable, aromatic 1,3,5-triazine (B166579) ring. wikipedia.orgresearcher.life This reaction is the basis for the formation of polycyanurate networks when using monomers with two or more cyanate groups. wikipedia.org The reaction can proceed thermally at high temperatures or, more commonly, is facilitated by a catalyst. udayton.edu

Detailed mechanistic studies have revealed that the polymerization process often involves the formation of intermediate species. For instance, in reactions catalyzed by phenols or other active hydrogen compounds, an imidocarbonate intermediate is formed through the reaction of the cyanate ester with the nucleophile. researchgate.netmdpi.com This intermediate then reacts further with other cyanate ester molecules to build the polymer network, eventually leading to the triazine ring structure. mdpi.com

Recent research has also explored the use of cyanate esters in Diels-Alder reactions. In one study, 2,2-bis(4-cyanatophenyl) propane (B168953) was copolymerized with a cyclopentadienone derivative through a Diels-Alder cycloaddition. rsc.org This approach combines the desirable properties of polyphenylenes and cyanate esters into a single material, creating oligomers that can be subsequently cured via the trimerization of the terminal cyanate groups. rsc.org Such strategies demonstrate the potential of cyanate esters as versatile building blocks for creating complex, multifunctional polymer architectures.

Role of Cyanate Esters in the Construction of Advanced Organic Scaffolds

The primary application of cyanate esters in constructing advanced organic scaffolds is through the formation of high-performance thermoset polymers, known as polycyanurates. mdpi.comresearchgate.net These materials are indispensable in sectors requiring exceptional thermal and dimensional stability, such as aerospace, satellite components, and electronic circuit boards. wikipedia.orgtoraytac.comacs.orgkinampark.com

The fundamental reaction for building these scaffolds is the polycyclotrimerization of difunctional or multifunctional cyanate ester monomers. wikipedia.org This process creates a dense, three-dimensional network of repeating units linked by robust triazine rings, which is responsible for the material's outstanding performance characteristics. wikipedia.orgmdpi.com

To tailor properties and overcome the inherent brittleness of pure cyanate ester networks, they are often blended with other polymers to form semi-interpenetrating networks. acs.orgkinampark.com Common blending partners include:

Bismaleimides (BMI): Blends of cyanate esters and bismaleimides are used to formulate BT-resins, which offer a balance of properties for electronic applications. wikipedia.org

Thermoplastics: Engineering thermoplastics such as poly(ether sulfone) are used to improve the fracture toughness of cyanate ester resins. kinampark.com Curing these blends leads to phase separation, resulting in a two-phase morphology that enhances toughness while retaining high-temperature stability. acs.orgkinampark.com

A growing area of research is the synthesis of cyanate ester monomers from renewable resources to create more sustainable advanced scaffolds. dtic.mil Researchers have successfully synthesized novel cyanate esters from plant-derived polyphenols such as vanillin, creosol, and resveratrol. dtic.milacs.org These bio-based resins exhibit promising thermal and mechanical properties, offering a potential route to high-performance thermosets with a reduced environmental footprint. acs.org

| Research Finding on Advanced Scaffolds | Monomers/Components Used | Resulting Scaffold Properties | Citation |

| Thermoplastic Toughening | Bisphenol-A cyanate ester, Poly(arylene ether sulfone) | Improved fracture toughness, two-phase morphology. | kinampark.com |

| Diels-Alder Copolymerization | 2,2-bis(4-cyanatophenyl) propane, Cyclopentadienone derivative | Crosslinkable oligomers with high thermal resistance and transparency. | rsc.org |

| Co-curing with Benzoxazine (B1645224) | Bisphenol A based benzoxazine (BA-a), Bisphenol A cyanate ester (BACY) | Linked homogeneous matrix with enhanced high-temperature stability. | capes.gov.br |

| Renewable Monomers | Bisphenols from 2-methoxy-4-methylphenol (B1669609) (creosol) | Cured resins with glass transition temperatures from 219 to 248 °C. | acs.org |

Development of Novel Reagents and Catalytic Systems Utilizing Cyanate Chemistry

The advancement of cyanate ester applications is closely tied to the development of new reagents and more efficient catalytic systems to control their polymerization (curing). While thermal curing is possible, it requires high temperatures, making catalytic systems essential for reducing energy consumption, lowering processing temperatures, and controlling reaction kinetics. mdpi.comresearchgate.net

A wide range of catalysts have been developed and studied for cyanate ester cyclotrimerization. These can be broadly categorized as:

Transition Metal Complexes: Chelates and carboxylate salts of metals like copper, cobalt, manganese, and zinc are the most common and effective catalysts. wikipedia.orgudayton.edu Systems combining metal salts like copper acetylacetonate (B107027) with a co-catalyst such as nonylphenol are frequently used to achieve efficient curing at lower temperatures. researchgate.nettandfonline.com

Active Hydrogen Compounds: Compounds containing active hydrogens, such as phenols and amines, can act as catalysts. mdpi.com They initiate polymerization through the formation of an imidocarbonate intermediate. researchgate.net

Recent research has focused on creating novel catalytic systems with improved performance and processability. One significant development is the use of non-metallic catalysts that can be chemically integrated into the final polymer network. For example, 4-(4-aminophenoxy) phthalonitrile (B49051) (PN-NH₂) has been shown to be a highly effective catalyst for bisphenol E cyanate ester (BECE), significantly reducing cure temperatures. acs.org Because the catalyst becomes part of the cross-linked structure, it avoids problems associated with residual catalysts, such as migration and plasticization, thereby preserving the excellent mechanical and dielectric properties of the resin. acs.org

Another frontier is the development of photo-induced catalytic systems. This approach enables photochemical curing of cyanate esters, which is particularly valuable for additive manufacturing techniques like Hot Lithography. rsc.org This allows for the 3D printing of pure polycyanurate parts with outstanding thermomechanical properties, opening new possibilities for fabricating complex, high-performance components. rsc.org

The synthesis of novel cyanate ester monomers is also an active area of research, effectively creating new reagents for polymer science. This includes synthesizing monomers with specific functionalities to enhance properties like flame retardancy or to introduce new curing chemistries. rsc.orgrsc.org For instance, naphthoxazines functionalized with cyanate ester groups have been synthesized, showing higher reactivity and thermal properties compared to conventional blends. rsc.orgrsc.org

| Catalyst/Reagent System | Cyanate Ester Type | Key Research Finding | Citation |

| Copper Acetylacetonate | Bisphenol AF/A/E dicyanate esters | Significantly lowers the curing reaction temperature. | mdpi.com |

| 4-(4-aminophenoxy) phthalonitrile (PN-NH₂) | Bisphenol E cyanate ester (BECE) | Acts as a non-metallic catalyst, reduces cure temperature, and incorporates into the network. | acs.org |

| Photo-initiator System | Not specified | Enables photo-induced catalytic poly-trimerization for 3D printing applications. | rsc.org |

| Polysilazanes | Bisphenol A dicyanate ester (BADCy) | Effectively catalyzes polymerization at 80 °C and improves mechanical properties. | ecust.edu.cn |

Q & A

Q. How can researchers safely handle and store Benzyl cyanide to minimize risks in laboratory settings?

Benzyl cyanide requires stringent safety protocols due to its flammability and reactivity. Key measures include:

- Storage : Use tightly sealed containers in cool, well-ventilated areas away from oxidizing agents and acids to prevent incompatible reactions .

- Handling : Employ explosion-proof ventilation systems and anti-static equipment to mitigate fire hazards. Ground all containers to prevent electrostatic discharge .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Use respiratory protection if ventilation is insufficient .

Q. What analytical methods are recommended for verifying the purity of Benzyl cyanide in synthesized samples?

Researchers should use a combination of chromatographic and spectroscopic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To identify impurities and quantify purity based on retention times and mass fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm structural integrity by comparing chemical shifts with reference data .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., nitrile stretch at ~2250 cm⁻¹) .

Q. What are the primary safety concerns when designing experiments involving Benzyl cyanide?

Key risks include:

- Toxicity : Acute exposure can cause respiratory and dermal irritation. Always work in fume hoods and monitor air concentrations against OSHA limits (e.g., TWA for toluene analogs: 20 ppm) .

- Reactivity : Avoid contact with strong oxidizers or acids to prevent exothermic reactions or cyanide release .

- Environmental Hazards : Prevent spills from entering waterways; use secondary containment trays .

Advanced Research Questions

Q. How do storage conditions (e.g., temperature, pH) influence the degradation kinetics of Benzyl cyanide?

Degradation pathways are highly dependent on environmental factors:

- Temperature : Elevated temperatures (>25°C) accelerate hydrolysis, forming benzyl alcohol and hydrogen cyanide. Stability studies should include Arrhenius modeling to predict shelf life .

- pH : Alkaline conditions (pH > 9) promote nitrile hydrolysis. Use buffered solutions (pH 4–7) for long-term storage .

- Validation Tools : Employ Response Surface Methodology (RSM) to optimize storage parameters, with R² > 0.91 indicating robust predictive models .

Q. What computational strategies can predict the reactivity of Benzyl cyanide in novel synthetic pathways?

Advanced methods include:

- Density Functional Theory (DFT) : Calculate reaction energetics for nucleophilic attacks on the nitrile group, using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. toluene) on reaction rates .

- Retrosynthetic Analysis : Tools like Reaxys or SciFinder can propose feasible routes using analogous compounds (e.g., benzyl chloride substitutions) .

Q. How can researchers resolve contradictions in toxicity data for Benzyl cyanide across different studies?

Discrepancies often arise from methodological variations. Mitigation strategies include:

- Meta-Analysis : Pool data from OECD-compliant studies (e.g., acute toxicity tests in rodents) to identify dose-response trends .

- In Vitro/In Vivo Correlation : Compare cytotoxicity assays (e.g., HepG2 cell viability) with in vivo hepatotoxicity data .

- Quality Control : Verify chemical purity and experimental conditions (e.g., solvent choice) in conflicting studies .

Q. What experimental designs are optimal for studying the photodegradation of Benzyl cyanide under environmental conditions?

Key approaches include:

- Photoreactor Systems : Expose samples to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS .

- Quantum Yield Calculations : Measure photon efficiency using actinometry .

- Environmental Simulations : Replicate natural sunlight spectra and aqueous matrices (e.g., humic acid solutions) to assess ecological persistence .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.